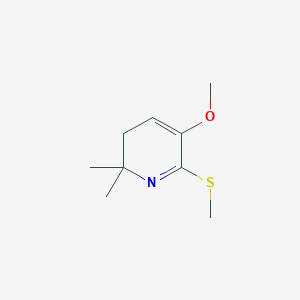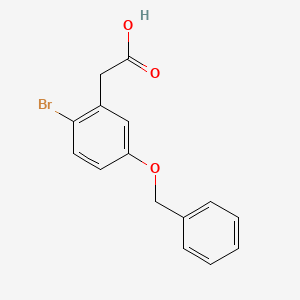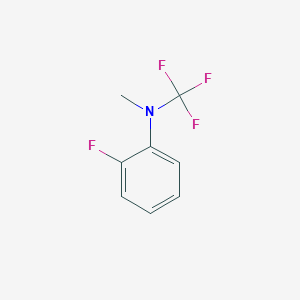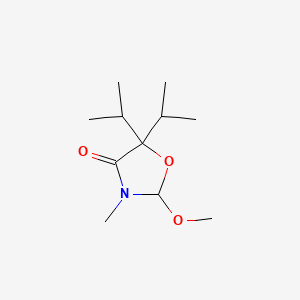
5,5-Diisopropyl-2-methoxy-3-methyl-1,3-oxazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Diisopropyl-2-methoxy-3-methyl-1,3-oxazolidin-4-one: is a chemical compound known for its unique structure and properties It belongs to the class of oxazolidinones, which are five-membered ring compounds containing nitrogen, oxygen, and carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diisopropyl-2-methoxy-3-methyl-1,3-oxazolidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diisopropylamine derivative, with a methoxy-substituted carbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the oxazolidinone ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5,5-Diisopropyl-2-methoxy-3-methyl-1,3-oxazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: In biological research, this compound may be used as a scaffold for the development of bioactive molecules. Its oxazolidinone core is of interest for the design of potential pharmaceuticals, including antibiotics and enzyme inhibitors.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. The oxazolidinone class is known for its antibacterial activity, and modifications of this compound may lead to new drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 5,5-Diisopropyl-2-methoxy-3-methyl-1,3-oxazolidin-4-one depends on its specific application. In the context of its biological activity, the compound may interact with molecular targets such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or modulate the activity of specific enzymes, affecting metabolic pathways.
Receptors: It may bind to receptors, altering signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
5,5-Dimethyl-2-methoxy-3-methyl-1,3-oxazolidin-4-one: A similar compound with methyl groups instead of isopropyl groups.
5,5-Diisopropyl-2-ethoxy-3-methyl-1,3-oxazolidin-4-one: A compound with an ethoxy group instead of a methoxy group.
5,5-Diisopropyl-2-methoxy-3-ethyl-1,3-oxazolidin-4-one: A compound with an ethyl group instead of a methyl group.
Uniqueness: The uniqueness of 5,5-Diisopropyl-2-methoxy-3-methyl-1,3-oxazolidin-4-one lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of isopropyl groups and a methoxy group provides distinct steric and electronic properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
56440-38-1 |
|---|---|
Fórmula molecular |
C11H21NO3 |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
2-methoxy-3-methyl-5,5-di(propan-2-yl)-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C11H21NO3/c1-7(2)11(8(3)4)9(13)12(5)10(14-6)15-11/h7-8,10H,1-6H3 |
Clave InChI |
PMOPZQQJAOVKKU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(C(=O)N(C(O1)OC)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


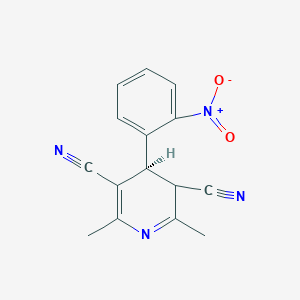


![5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13951389.png)
![2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol](/img/structure/B13951404.png)

![7H-Imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13951411.png)

![3-[(4-Fluorophenyl)methylidene]-5-methyl-4-oxohexanoic acid](/img/structure/B13951422.png)
